7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
Description
7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyridine ring fused with an oxazine moiety. Its molecular formula is C₇H₅ClN₂O₂, with a chlorine substituent at the 7-position of the pyrido-oxazine scaffold. This compound is structurally characterized by:
- A pyridine ring (providing aromaticity and a nitrogen atom for hydrogen bonding).
- A 1,4-oxazine ring (contributing to conformational rigidity).
- A chloro substituent at position 7, which modulates electronic and steric properties .
Chlorination likely occurs via electrophilic substitution or halogenation of precursor intermediates.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-6-1-5-4(2-9-6)10-7(11)3-12-5/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXCAGMINNETDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(C=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206977-63-0 | |
| Record name | 7-chloro-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The table below compares 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one with structurally related compounds:
Key Structural Differences :
- Pyrido vs. Benzo Core: Pyrido-oxazinones (e.g., 7-chloro derivative) contain a pyridine ring, which introduces additional nitrogen atoms for hydrogen bonding compared to benzo-oxazinones. This enhances interactions with polar residues in target proteins (e.g., NF-κB) .
- Substituent Position: Chloro at position 7 (pyrido[4,3-b]) vs. position 6 (benzo[b]) alters steric accessibility and electronic effects. For example, 6-chloro-benzo[b]oxazinone shows platelet inhibition, while pyrido analogs may target kinases or transcription factors .
Physicochemical Properties
| Property | 7-Chloro-Pyrido[4,3-b]oxazinone | 6-Chloro-Benzo[b]oxazinone | 4-Nitrobenzyl-Pyrido[3,2-b]oxazinone (NPO) |
|---|---|---|---|
| Molecular Weight | 184.58 g/mol | 183.59 g/mol | 285.25 g/mol |
| LogP (Predicted) | 1.2–1.5 | 1.8–2.0 | 2.5–3.0 |
| Solubility (aq., 25°C) | Low (chloro reduces polarity) | Moderate | Very low (nitro group decreases solubility) |
| Hydrogen Bond Acceptors | 4 | 3 | 6 |
Chloro Substituent Impact :
- Steric Effects : Position 7 in pyrido[4,3-b] may allow the chloro group to occupy hydrophobic pockets in binding sites, as seen in similar kinase inhibitors .
Biological Activity
7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C8H7ClN2O2
- Molecular Weight : 198.61 g/mol
- CAS Number : 1802660-38-3
- IUPAC Name : 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
The compound features a fused pyridine and oxazine ring system, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common methods include:
- Reaction of 2-chloropyridine with an oxazine precursor.
- Use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.
- The compound showed promising antifungal activity against common pathogens.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been evaluated for:
- Cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
- Mechanistic studies revealing induction of apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It has been suggested that this compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 2: Anticancer Properties
Another study focused on the anticancer properties of the compound, demonstrating:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that the compound has significant potential as an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
